molecular formula C19H21BrN2O6 B4922030 N-(2-bromo-4-nitrophenyl)-3,4,5-triethoxybenzamide

N-(2-bromo-4-nitrophenyl)-3,4,5-triethoxybenzamide

Cat. No. B4922030
M. Wt: 453.3 g/mol
InChI Key: UIXDNEJZXOZKLS-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-3,4,5-triethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'BNT' and has been synthesized using various methods. In

Mechanism of Action

BNT inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation. This inhibition results in the disruption of various cellular processes that rely on PKC activity, including cell signaling and gene expression.
Biochemical and Physiological Effects:
BNT has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. BNT has also been shown to reduce the production of inflammatory cytokines, suggesting potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BNT in lab experiments is its selectivity for PKC, allowing for the study of specific cellular processes that rely on PKC activity. However, one limitation of using BNT is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of BNT in scientific research, including the development of new drugs that target PKC and the study of PKC's role in various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to determine the potential toxicity of BNT and its long-term effects on cellular processes.
In conclusion, N-(2-bromo-4-nitrophenyl)-3,4,5-triethoxybenzamide is a chemical compound that has shown potential in various scientific research applications. Its selectivity for PKC makes it a valuable tool for studying specific cellular processes, and its potential applications in the treatment of cancer and inflammatory diseases make it an exciting area of research for the future.

Synthesis Methods

BNT can be synthesized using various methods, including the reaction of 2-bromo-4-nitroaniline with 3,4,5-triethoxybenzoyl chloride. This reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane or ethyl acetate. The resulting product is purified through column chromatography to obtain pure BNT.

Scientific Research Applications

BNT has been used in various scientific research applications, including the development of new drugs and the study of biological processes. BNT has shown potential as a selective inhibitor of protein kinase C (PKC) and has been used to study the role of PKC in various biological processes, including cell signaling, gene expression, and cell proliferation.

properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-3,4,5-triethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O6/c1-4-26-16-9-12(10-17(27-5-2)18(16)28-6-3)19(23)21-15-8-7-13(22(24)25)11-14(15)20/h7-11H,4-6H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXDNEJZXOZKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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